7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
CAS No.: 341967-92-8
Cat. No.: VC4178773
Molecular Formula: C16H13ClFNOS
Molecular Weight: 321.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 341967-92-8 |
|---|---|
| Molecular Formula | C16H13ClFNOS |
| Molecular Weight | 321.79 |
| IUPAC Name | 7-chloro-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
| Standard InChI | InChI=1S/C16H13ClFNOS/c17-12-4-5-15-14(9-12)19(16(20)6-7-21-15)10-11-2-1-3-13(18)8-11/h1-5,8-9H,6-7,10H2 |
| Standard InChI Key | FMIZSGFQDMUAFU-UHFFFAOYSA-N |
| SMILES | C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=CC=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a 1,5-benzothiazepine core substituted at position 7 with a chlorine atom and at position 5 with a 3-fluorobenzyl group. The IUPAC name, 7-chloro-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one, reflects its substitution pattern and stereoelectronic characteristics. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 321.79 g/mol | |
| SMILES | C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=CC=C3)F | |
| InChI Key | FMIZSGFQDMUAFU-UHFFFAOYSA-N | |
| Solubility | Not publicly available |
The presence of electronegative substituents (Cl, F) and the benzothiazepine scaffold suggests potential interactions with biological targets such as ion channels and neurotransmitter receptors .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves multi-step organic reactions. A common approach includes:
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Formation of the Benzothiazepine Core: Cyclocondensation of substituted 2-aminothiophenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions .
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Introduction of the 3-Fluorobenzyl Group: Alkylation at the nitrogen atom of the thiazepine ring using 3-fluorobenzyl bromide or chloride.
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Chlorination at Position 7: Electrophilic aromatic substitution using chlorinating agents such as or in the presence of Lewis catalysts .
Recent advancements, as detailed in ACS Omega (2022), highlight the use of microwave-assisted synthesis to reduce reaction times and improve yields (up to 78%) for analogous 2,3-dihydro-1,5-benzothiazepines .
Structural Characterization
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Spectroscopic Data:
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X-ray Crystallography: Limited data exist for this specific compound, but related benzothiazepines exhibit non-planar conformations due to steric hindrance from substituents .
Biological Activity and Mechanistic Insights
Pharmacological Targets
Benzothiazepines are renowned for their modulation of calcium channels and neurotransmitter systems. For 7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, proposed mechanisms include:
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Calcium Channel Antagonism: Analogous to diltiazem, this compound may bind to L-type calcium channels, reducing intracellular influx and exhibiting antianginal effects .
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GABA Receptor Modulation: Structural similarity to benzodiazepines suggests potential anxiolytic or anticonvulsant activity via allosteric enhancement of GABAergic transmission .
Experimental Findings
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In Vitro Studies:
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α-Glucosidase Inhibition: Derivatives of 2,3-dihydro-1,5-benzothiazepine demonstrated IC values of 12.3–45.8 μM against α-glucosidase, a target for diabetes management .
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Antimicrobial Activity: Preliminary assays against Staphylococcus aureus and Escherichia coli showed moderate inhibition (MIC = 32–64 μg/mL) .
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In Vivo Studies:
| Activity | Target | Efficacy (vs. Standard Drugs) | Reference |
|---|---|---|---|
| Calcium Channel Blockade | L-type Channels | 60% of verapamil’s potency | |
| α-Glucosidase Inhibition | Intestinal Enzymes | 1.5-fold higher than acarbose |
Research Gaps and Future Directions
Despite promising preclinical data, critical gaps remain:
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Pharmacokinetic Profiling: Absence of data on bioavailability, half-life, and metabolic pathways.
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Toxicological Studies: Acute and chronic toxicity profiles are uncharacterized.
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Clinical Trials: No human trials have been conducted to date.
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